molecular formula C12H15N3OS B15033618 3-[(4-ethoxybenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole

3-[(4-ethoxybenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole

Cat. No.: B15033618
M. Wt: 249.33 g/mol
InChI Key: PKFAUZDDSWANHD-UHFFFAOYSA-N
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Description

3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOLE is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOLE typically involves the reaction of 4-ethoxybenzyl chloride with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ethoxyphenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOLE involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The ethoxyphenylmethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar triazole structure.

    Trazodone: An antidepressant containing a triazole moiety.

Comparison: 3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOLE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole-containing compounds .

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C12H15N3OS/c1-3-16-11-6-4-10(5-7-11)8-17-12-13-9(2)14-15-12/h4-7H,3,8H2,1-2H3,(H,13,14,15)

InChI Key

PKFAUZDDSWANHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CSC2=NNC(=N2)C

Origin of Product

United States

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